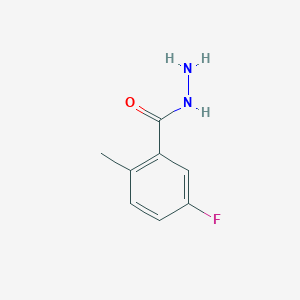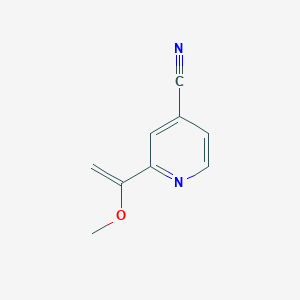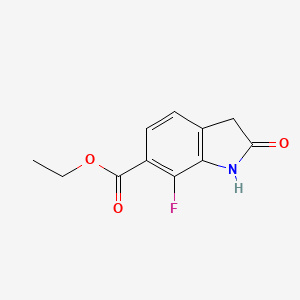
(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1,3-phenylene)bis(trimethylsilane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1,3-phenylene)bis(trimethylsilane): is a complex organic compound featuring both boron and silicon atoms. This compound is notable for its unique structure, which includes a dioxaborolane ring and trimethylsilane groups attached to a phenylene core. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1,3-phenylene)bis(trimethylsilane) typically involves the following steps:
Formation of the dioxaborolane ring: This is achieved by reacting pinacol with boronic acid derivatives under specific conditions.
Attachment to the phenylene core: The dioxaborolane ring is then attached to a phenylene core through a palladium-catalyzed cross-coupling reaction.
Introduction of trimethylsilane groups: Finally, trimethylsilane groups are introduced to the phenylene core using a silylation reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the boron center.
Reduction: Reduction reactions can occur at the silicon centers.
Substitution: The compound can participate in substitution reactions, especially at the phenylene core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine are often employed.
Major Products:
Oxidation: Products include boronic acids or borates.
Reduction: Products include silanes or silanols.
Substitution: Products vary depending on the substituent introduced.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound is used as a catalyst in various organic reactions, including cross-coupling reactions.
Material Science: It is employed in the synthesis of advanced materials with unique properties.
Biology and Medicine:
Drug Development: The compound is explored for its potential in drug development due to its unique chemical properties.
Bioconjugation: It is used in bioconjugation techniques to attach biomolecules to surfaces or other molecules.
Industry:
Electronics: The compound is used in the production of electronic components due to its conductive properties.
Coatings: It is employed in the formulation of specialized coatings with enhanced durability and performance.
Mécanisme D'action
The compound exerts its effects through various mechanisms:
Catalysis: It acts as a catalyst by facilitating the formation of reactive intermediates in chemical reactions.
Molecular Targets: The boron and silicon centers interact with specific molecular targets, influencing reaction pathways.
Pathways Involved: The compound participates in pathways involving electron transfer and bond formation, crucial for its catalytic activity.
Comparaison Avec Des Composés Similaires
(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl: Similar structure but lacks trimethylsilane groups.
Trimethylsilylphenylboronic acid: Contains both boron and silicon but in different configurations.
Pinacolborane: A simpler boron-containing compound used in similar reactions.
Uniqueness:
Structural Complexity: The presence of both dioxaborolane and trimethylsilane groups makes it unique.
Versatility: Its ability to participate in various reactions and applications sets it apart from simpler compounds.
This detailed article provides a comprehensive overview of (5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1,3-phenylene)bis(trimethylsilane), covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C18H33BO2Si2 |
|---|---|
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
trimethyl-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-trimethylsilylphenyl]silane |
InChI |
InChI=1S/C18H33BO2Si2/c1-17(2)18(3,4)21-19(20-17)14-11-15(22(5,6)7)13-16(12-14)23(8,9)10/h11-13H,1-10H3 |
Clé InChI |
OFIBLDXJSXHSEJ-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)[Si](C)(C)C)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 9-(Benzyloxy)-10-methoxy-6-methyl-2-oxo-2,6,7,11b-tetrahydro-1H-pyrido[2,1-a]isoquinoline-3-carboxylate](/img/structure/B13683259.png)


![2,3,4-Trimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13683279.png)







![3-[3,5-Bis(trifluoromethyl)phenyl]pyrrolidine Hydrochloride](/img/structure/B13683306.png)

